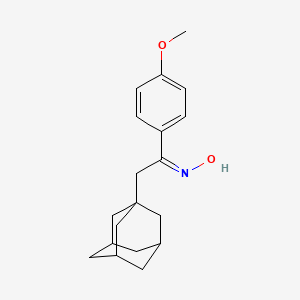
(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound is characterized by the presence of an adamantane moiety, a methoxyphenyl group, and a hydroxylamine functional group. This combination of structural features makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with appropriate enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways within cells. The hydroxylamine group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins involved in cellular signaling pathways. Additionally, the adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-adamantylamine: A simple amine derivative of adamantane.
1-adamantanol: An alcohol derivative of adamantane.
1-adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of both the adamantane moiety and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(NZ)-N-[2-(1-adamantyl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(20-21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,21H,6-12H2,1H3/b20-18- |
Clave InChI |
WZCKOEWWCQVWMI-ZZEZOPTASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=N\O)/CC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=NO)CC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)

![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
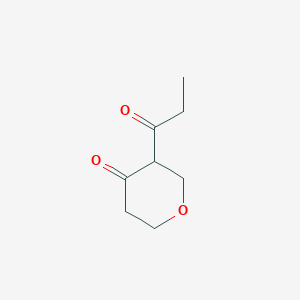

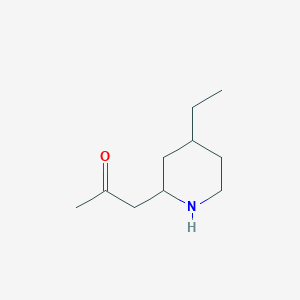
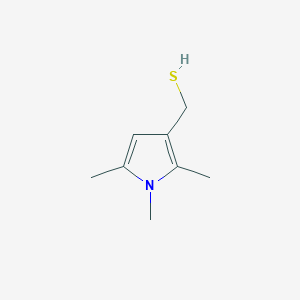
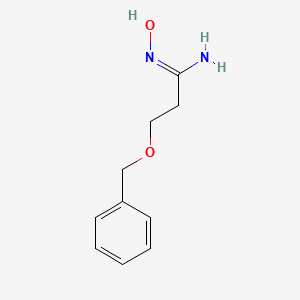
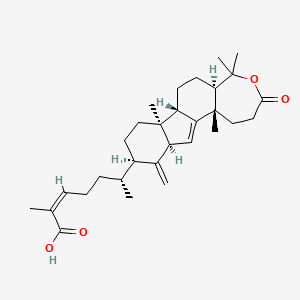
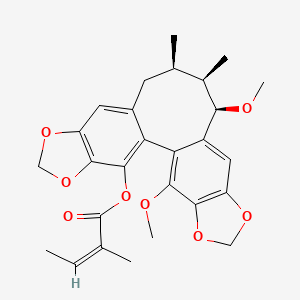
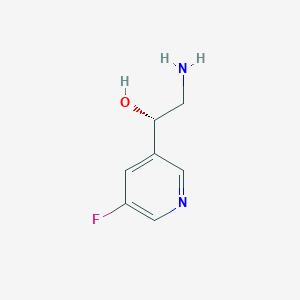
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)

